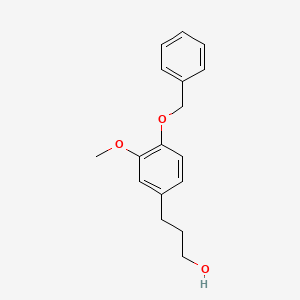

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methoxy-4-phenylmethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-19-17-12-14(8-5-11-18)9-10-16(17)20-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJWDVSLFQNNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561246 | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57371-44-5 | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Benzyloxy)-3-methoxyphenyl]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a propanol backbone with a benzyloxy and methoxy substitution on the phenyl ring. This structural configuration contributes to its diverse chemical properties and potential biological activities, including anti-cancer and anti-inflammatory effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its role in cancer therapy and cell signaling pathways.

Anticancer Activity

One of the most significant areas of research involves the compound's anticancer properties. Studies have demonstrated its ability to inhibit hypoxia-inducible factor 1 (HIF-1), a critical regulator of tumor growth and metastasis.

- Mechanism of Action : The compound inhibits HIF-1α expression under hypoxic conditions, leading to decreased vascular endothelial growth factor (VEGF) secretion, which is essential for angiogenesis in tumors .

- Cell Line Studies : In vitro studies using human embryonic kidney cells (HEK-293T) showed that treatment with the compound significantly reduced HIF-1 activity, leading to diminished expression of HIF target genes involved in cell cycle progression and angiogenesis .

Anti-Metastatic Effects

In addition to its anticancer properties, this compound has shown promise in reducing metastasis in various cancer models.

- Case Study : A study on hepatocellular carcinoma (HCC) demonstrated that the compound suppressed cell migration and invasion in Huh7 cells, a cell line with a mutated p53 gene. The compound enhanced E-cadherin expression while downregulating vimentin and matrix metalloproteinase 9 (MMP-9), markers associated with epithelial–mesenchymal transition (EMT) .

Research Findings Summary

| Biological Activity | Effect Observed | Mechanism |

|---|---|---|

| Anticancer | Inhibition of HIF-1α expression | Decreased VEGF secretion |

| Anti-Metastatic | Reduced migration and invasion in Huh7 cells | Upregulation of E-cadherin; downregulation of vimentin |

| Cytotoxicity | Suppressed viability of cancer cells | Induced apoptosis at higher concentrations |

Study 1: Inhibition of HIF-1 Activity

A series of experiments were conducted using HEK-293T cells treated with varying concentrations of the compound. The results indicated that at concentrations between 10 nM to 100 nM, there was a significant decrease in HIF-1α levels, correlating with reduced VEGF mRNA levels . This suggests a direct link between the compound's concentration and its inhibitory effects on tumor-promoting factors.

Study 2: Anti-Metastatic Properties in Hepatocellular Carcinoma

In another study focusing on HCC, treatment with non-cytotoxic concentrations of the compound (5 μM) resulted in significant suppression of cell motility as measured by Boyden chamber assays. The IC50 value for cytotoxicity was determined to be approximately 48.22 μM after 24 hours . These findings underscore the compound's potential as an anti-metastatic agent.

Scientific Research Applications

Pharmaceutical Applications

3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol has been identified as a significant intermediate in the synthesis of various pharmaceutical compounds. Its structural components allow it to interact with biological systems, potentially influencing cellular pathways related to proliferation and apoptosis. Ongoing research is focused on elucidating these interactions to assess its therapeutic potential.

Potential Biological Activities

Research indicates that this compound may exhibit:

- Antiproliferative effects : Initial studies suggest it could inhibit cell growth in certain cancer cell lines.

- Influence on apoptosis : It may modulate apoptotic pathways, which are critical in cancer treatment.

Chemical Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Advanced techniques such as continuous flow reactors are employed to optimize yield and purity, utilizing efficient catalysts and controlled reaction environments.

Biochemical Research

As a subject of biochemical studies, this compound has shown promise in:

- Targeting specific enzymes : It has been noted for its inhibitory effects on cytochrome P450 enzymes (CYPs), particularly CYP1A2, CYP2C19, and CYP2D6 . This indicates potential drug-drug interaction profiles that warrant further investigation.

- Pharmacokinetics : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development as a therapeutic agent .

Data Tables

| Enzyme | Inhibition Status |

|---|---|

| CYP1A2 | Inhibitor |

| CYP2C19 | Inhibitor |

| CYP2D6 | Inhibitor |

| CYP2C9 | No inhibition |

| CYP3A4 | No inhibition |

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various phenolic compounds including this compound on cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study was conducted to evaluate the absorption and metabolism of this compound in vivo. The findings highlighted its favorable bioavailability and moderate solubility, making it a candidate for further development in drug formulation .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis often begins with commercially available substituted phenols or acetophenones such as 4-benzyloxy-3-nitroacetophenone or o-vanillin derivatives. These provide the aromatic core with the required benzyloxy and methoxy substituents.

Example: 4-benzyloxy-3-nitroacetophenone can be brominated to form α-bromoacetophenone intermediates, which are crucial for subsequent epoxide formation.

Alternative: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) can be benzylated to form 2-(benzyloxy)-3-methoxybenzaldehyde, a key intermediate for further side-chain elaboration.

Formation of Side Chain: Reduction and Chain Extension

The propanol side chain is introduced by reduction or nucleophilic addition steps:

Reduction of Ketones: Ketone intermediates such as 1-(4-benzyloxy-3-methoxyphenyl)ethan-1-one can be reduced to the corresponding alcohols by catalytic hydrogenation or hydride reagents.

Nucleophilic Addition: Grignard or organolithium reagents can add to aldehydes or ketones to extend the carbon chain and introduce the propanol functionality.

Epoxide Formation and Ring Opening

A critical step in some synthetic routes involves the formation of an epoxide intermediate from α-bromoacetophenone derivatives:

The α-bromoacetophenone is treated with a base to form an epoxide in situ, which can then undergo nucleophilic ring opening by amines or alcohols to form the desired side chain.

This method is exemplified in the synthesis of related compounds like desformoterol, where the epoxide intermediate is key to introducing the propanol moiety.

Resolution of Enantiomers (if Optically Pure Compound is Desired)

When optically pure 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol or related chiral compounds are required:

Resolution of racemic mixtures can be performed using mandelic acid salts in alcoholic solvents such as methanol, followed by repeated crystallization to isolate optically pure enantiomers.

The free base is then liberated by treatment with aqueous bases (NaOH, Na2CO3, or NH3) in the presence of organic solvents like methyl tert-butyl ether or ethyl acetate.

Protection and Deprotection Strategies

The benzyloxy group serves as a protecting group for the phenol functionality during synthesis and can be introduced by benzylation of the phenol using benzyl bromide in the presence of base (e.g., KOH in ethanol).

Deprotection (hydrogenolysis) is typically performed using palladium catalysts (Pd/C) under hydrogen atmosphere to remove benzyl groups when needed.

Purification Techniques

Column chromatography is commonly used to purify intermediates and final products, especially after complex reaction steps like epoxide ring opening or coupling reactions.

Crystallization from solvents such as ethyl acetate/hexane is employed to isolate pure intermediates like 1-(4-benzyloxy-3-methoxyphenyl)ethan-1-one with high yield (~80%).

Summary Table of Key Preparation Steps

Detailed Research Findings

The use of 4-benzyloxy-3-nitroacetophenone as a starting material allows for the strategic introduction of the benzyloxy and methoxy groups in the aromatic ring, which are crucial for the target compound's properties.

The epoxide intermediate formation and ring opening is a versatile method to introduce the 3-propanol side chain with control over stereochemistry when combined with chiral resolution techniques.

Benzyl protection of phenolic hydroxyl groups improves the stability of intermediates and facilitates selective reactions at other sites on the molecule.

The enantioselective resolution using mandelic acid salts is a well-established method to obtain optically pure intermediates, which is important for pharmaceutical applications where stereochemistry affects activity.

The hydrogenolysis deprotection step using Pd/C is efficient and mild, preserving other sensitive functional groups while removing benzyl protecting groups.

Q & A

Basic: What are the common synthetic routes for 3-(4-(Benzyloxy)-3-methoxyphenyl)propan-1-ol?

Answer:

The synthesis typically involves multi-step organic reactions. A representative approach includes:

Bromination and Methylation : Starting from vanillin derivatives, bromination at specific positions followed by benzyloxy protection (e.g., using benzyl bromide) to stabilize reactive hydroxyl groups .

Aldol Condensation : Coupling intermediates like 4-(benzyloxy)-3-methoxybenzaldehyde with propanal derivatives under basic conditions to form the propanol backbone.

Reduction : Reducing ketone intermediates (e.g., using LiAlH₄) to yield the final alcohol .

Key characterization steps involve NMR and MS to confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

Core techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing benzyloxy and methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Gloves and lab coats, as safety data sheets indicate limited hazard classification but recommend caution due to incomplete toxicological profiles .

- Storage : In airtight containers under inert gas (e.g., N₂) to prevent oxidation of the benzyloxy group .

Advanced: How can reaction yields be optimized in multi-step syntheses?

Answer:

Optimization strategies include:

- Catalyst Screening : Testing Pd/C or Raney Ni for hydrogenation steps to minimize side reactions .

- Temperature Control : Maintaining ≤0°C during sensitive steps (e.g., LiAlH₄ reduction) to prevent over-reduction .

- Design of Experiments (DOE) : Systematic variation of pH, solvent polarity (e.g., THF vs. DCM), and reaction time to identify optimal conditions .

Advanced: How are spectral data contradictions resolved (e.g., overlapping NMR signals)?

Answer:

- 2D NMR Techniques : COSY and HSQC to resolve overlapping proton and carbon signals, particularly in aromatic regions .

- Crystallographic Validation : Single-crystal X-ray diffraction to confirm ambiguous stereochemistry or regiochemistry .

- Comparative Analysis : Benchmarking against structurally related compounds (e.g., 3-amino-3-(4-fluorophenyl)propan-1-ol) to assign peaks .

Advanced: What methodologies assess its biological activity and pharmacokinetics?

Answer:

- In Vitro Assays : Liver microsome studies to evaluate metabolic stability, using LC-MS to track metabolite formation (e.g., demethylation or benzyloxy cleavage) .

- Protein Binding : Fluorescence displacement assays with human serum albumin to estimate binding affinity .

- Permeability : Caco-2 cell monolayers to predict intestinal absorption, critical for drug development pipelines .

Advanced: How is stereochemical purity ensured during synthesis?

Answer:

- Chiral Chromatography : Use of chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers, validated by optical rotation .

- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in hydrogenation steps to control stereochemistry .

- Vibrational Circular Dichroism (VCD) : To confirm absolute configuration when crystallography is not feasible .

Advanced: How are ADME (Absorption, Distribution, Metabolism, Excretion) properties studied?

Answer:

- Metabolic Profiling : Incubation with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolic pathways .

- Plasma Stability Tests : Monitoring degradation in simulated plasma (pH 7.4, 37°C) via HPLC .

- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) in rodent models to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.